

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

PubChem CID.

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Compound of Interest

Compound Name: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

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An In-Depth Technical Guide to **1,2-Bis(4-chlorophenyl)ethane-1,2-diamine** (PubChem CID: 432152)

Introduction: A Privileged Chiral Scaffold

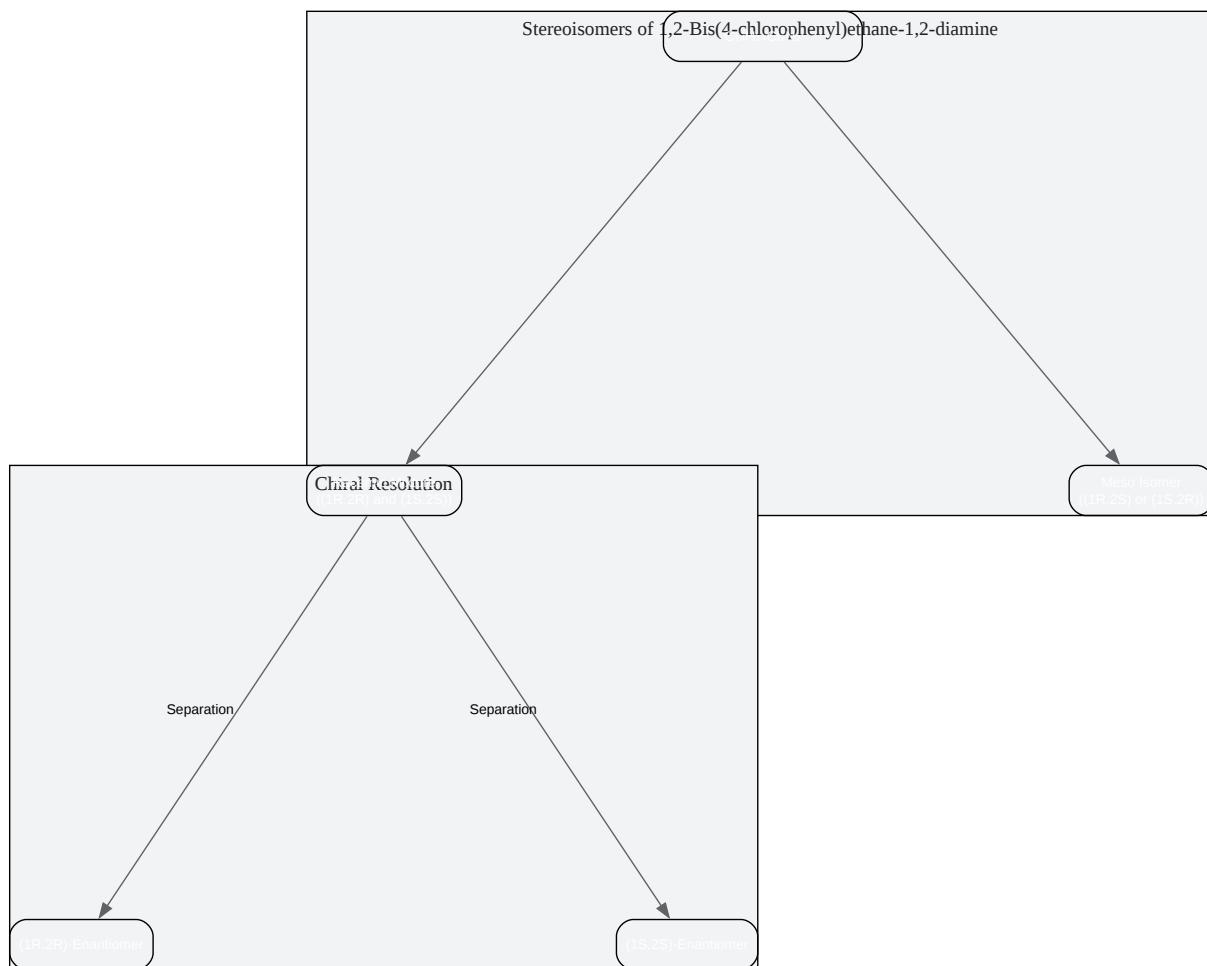
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, registered in the PubChem database under CID 432152, is a vicinal diamine that has emerged as a cornerstone in modern synthetic chemistry. [1] Its rigid backbone, substituted with electron-withdrawing chlorophenyl groups, imparts unique steric and electronic properties. This guide provides a comprehensive overview of its stereochemistry, synthesis, chiral resolution, and critical applications as a chiral ligand in asymmetric catalysis and as a scaffold in medicinal chemistry. The presence of two chiral centers makes stereochemical control paramount, and its successful application hinges on the isolation of pure enantiomers or specific diastereomers.

Property	Value	Source
PubChem CID	432152	
Molecular Formula	C ₁₄ H ₁₄ Cl ₂ N ₂	[1]
Molecular Weight	281.2 g/mol	[1]
IUPAC Name	1,2-bis(4-chlorophenyl)ethane-1,2-diamine	[1]
CAS Number	86212-34-2	[1]

Part 1: Molecular Structure and Stereoisomerism

The molecule possesses two stereocenters at the C1 and C2 positions of the ethane backbone. This gives rise to three possible stereoisomers: a pair of enantiomers, (1R,2R) and (1S,2S), and an achiral meso diastereomer.

The enantiomeric pair is the foundation of its use in asymmetric synthesis, where a single, pure enantiomer is required to induce chirality in a product. The meso form, while possessing chiral centers, has a plane of symmetry and is therefore achiral. The differentiation and separation of these isomers are critical for any stereoselective application.

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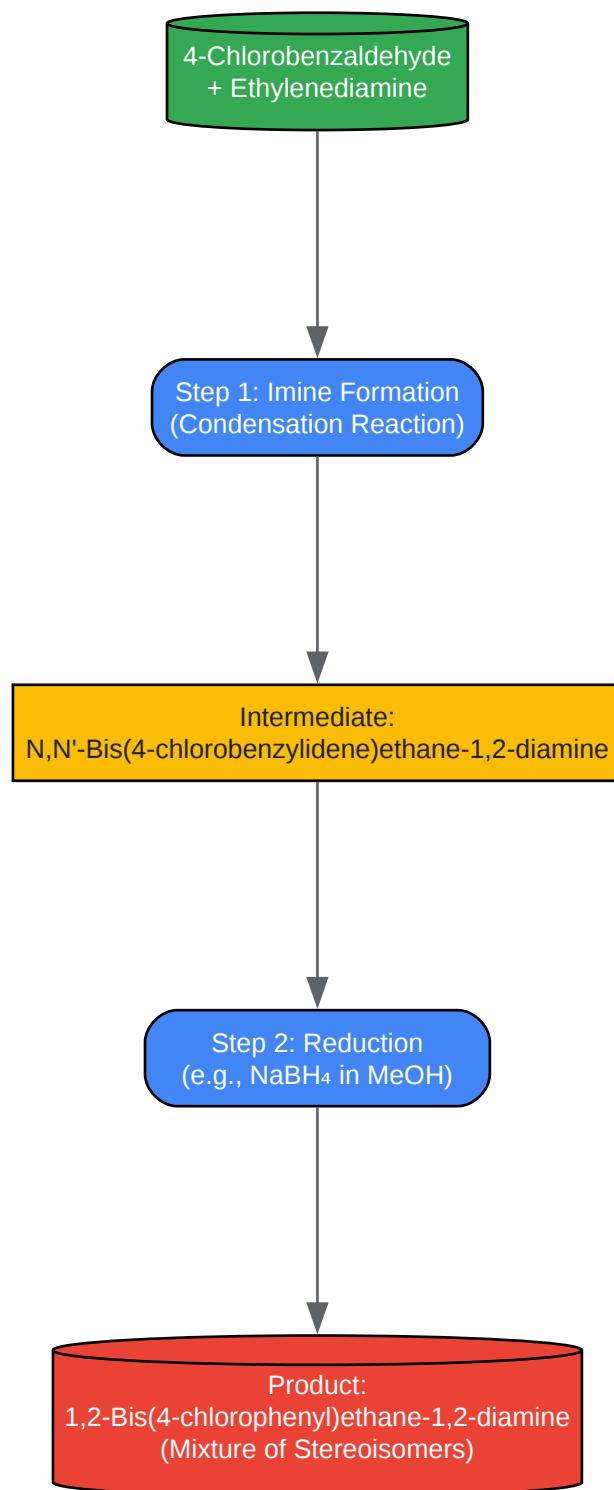
Caption: Stereoisomers and the goal of chiral resolution.

Part 2: Synthesis and Chiral Resolution Workflow

The preparation of enantiomerically pure **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** is a two-stage process: initial synthesis of the racemic or meso mixture, followed by chiral resolution to isolate the desired enantiomer.

Synthesis of the Diamine Mixture

A common and effective method for synthesizing 1,2-diaryl-1,2-diamines involves the reductive coupling of a Schiff base (imine) derived from the corresponding aldehyde.



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Caption: General workflow for the synthesis of the diamine.

Exemplary Protocol: Synthesis of the Diamine Mixture

- **Rationale:** This two-step, one-pot procedure is efficient. The initial condensation to form the diimine is typically straightforward. The subsequent reduction with sodium borohydride (NaBH_4) is a mild and selective method for converting the imine C=N bonds to amine C-N bonds without affecting the aromatic rings.
- **Imine Formation:** To a solution of ethylenediamine (1.0 eq) in methanol (MeOH), add 4-chlorobenzaldehyde (2.2 eq) dropwise at 0°C.
- Allow the reaction mixture to stir at room temperature for 2-4 hours, during which the diimine product typically precipitates.
- **Reduction:** Cool the suspension again to 0°C and add sodium borohydride (NaBH_4) (2.5 eq) portion-wise, controlling the temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Work-up:** Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude diamine mixture.
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Chiral Resolution via Diastereomeric Salt Formation

The most reliable and scalable method for separating the (1R,2R) and (1S,2S) enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. Derivatives of tartaric acid are commonly employed for this purpose.^[2]

Protocol: Chiral Resolution with a Tartaric Acid Derivative

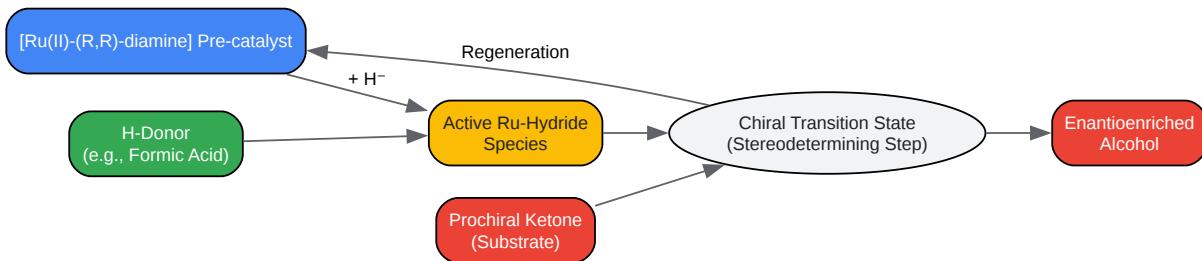
- **Causality:** The basic diamine enantiomers react with an enantiomerically pure acidic resolving agent to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.

- Salt Formation: Dissolve the racemic diamine mixture in a suitable solvent (e.g., ethanol or methanol).
- Add a solution of an enantiomerically pure resolving agent, such as (R,R)-O,O'-dibenzoyl-tartaric acid (0.5-1.0 eq), in the same solvent.
- Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. One diastereomeric salt will preferentially crystallize out of the solution due to its lower solubility.
- Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by further recrystallization cycles.
- Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or K₂CO₃) to neutralize the resolving agent and liberate the free, enantiomerically pure diamine.
- Extract the pure enantiomer into an organic solvent, dry, and concentrate to yield the final product. The other enantiomer can be recovered from the mother liquor.

Part 3: Applications in Asymmetric Catalysis

Chiral vicinal diamines are privileged ligands in asymmetric catalysis.^[3] When complexed with a transition metal (e.g., Ruthenium), **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** creates a well-defined chiral pocket around the metal center. This steric and electronic environment forces reactants to approach the metal in a specific orientation, leading to the preferential formation of one product enantiomer.

The electron-withdrawing nature of the chloro-substituents can modulate the electronic properties of the metal catalyst, influencing both its activity and the enantioselectivity of the transformation.^[3] A benchmark reaction to evaluate such catalysts is the asymmetric transfer hydrogenation (ATH) of prochiral ketones.



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Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

- Trustworthiness: This protocol is a self-validating system. The enantiomeric excess (ee%) of the product, measured by chiral HPLC or GC, directly reflects the efficacy of the chiral catalyst formed in situ.
- Catalyst Formation: In an inert atmosphere (e.g., under Argon), charge a reaction vessel with a Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the enantiomerically pure (1R,2R)- or (1S,2S)-**1,2-bis(4-chlorophenyl)ethane-1,2-diamine** ligand.
- Add an azeotropic mixture of formic acid and triethylamine (5:2 ratio), which serves as the hydrogen source.
- Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
- Hydrogenation: Add the substrate, acetophenone.
- Heat the reaction to the desired temperature (e.g., 40°C) and monitor its progress by TLC or GC.
- Work-up and Purification: Once the reaction is complete, quench by adding water and extract the product with an appropriate solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography.^[3]

- Analysis: Determine the yield and measure the enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC or GC.

Part 4: Utility in Drug Discovery and Development

The rigid 1,2-diaryldiamine motif is a valuable pharmacophore and a versatile building block for synthesizing complex molecules with biological activity. Its derivatives have shown promise in various therapeutic areas.

- Inhibition of TNF- α : The diamine has been used as a reactant in the synthesis of sinomenine derivatives that exhibit potent inhibitory activity against tumor necrosis factor-alpha (TNF- α), a key cytokine involved in inflammatory processes.[4]
- Antibacterial Agents: Over 195 derivatives, specifically 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-diones, were synthesized and evaluated as new inhibitors of bacterial cell wall biosynthesis. Several compounds showed significant activity against Gram-positive bacteria, including penicillin-resistant *Streptococcus pneumoniae*.[5]

The synthetic workflow often involves functionalizing the amine groups to incorporate the diamine core into a larger molecular framework, leveraging its defined stereochemistry to control the spatial arrangement of other pharmacophoric features.

Part 5: Safety and Handling

While a comprehensive toxicity profile for **1,2-bis(4-chlorophenyl)ethane-1,2-diamine** is not readily available, data from structurally related compounds suggest that it should be handled with care. A related dichlorinated analogue is classified as toxic if swallowed.[6] Standard laboratory safety protocols are mandatory.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

- First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.

[7]

Conclusion

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is more than just a chemical compound; it is a powerful tool for chemists engaged in asymmetric synthesis and drug discovery. Its value is rooted in its well-defined stereochemistry, the modifiable electronic nature of its aryl substituents, and its proven utility as a chiral ligand and synthetic intermediate. The robust protocols for its synthesis and resolution, coupled with its successful application in catalysis and medicinal chemistry, ensure its continued relevance and importance in the field.

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